molecular formula C6H7ClN2O3S B13003430 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid

5-Chloro-4-(methylamino)pyridine-3-sulfonic acid

Cat. No.: B13003430
M. Wt: 222.65 g/mol
InChI Key: WPVWTXAVFCSYBZ-UHFFFAOYSA-N
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Description

5-Chloro-4-(methylamino)pyridine-3-sulfonic acid is a chemical compound with significant applications in various fields of scientific research. Its unique structure, which includes a chloro group, a methylamino group, and a sulfonic acid group attached to a pyridine ring, makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid typically involves the chlorination of 4-(methylamino)pyridine-3-sulfonic acid. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The chloro and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, while the methylamino group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylamino group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H7ClN2O3S

Molecular Weight

222.65 g/mol

IUPAC Name

5-chloro-4-(methylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C6H7ClN2O3S/c1-8-6-4(7)2-9-3-5(6)13(10,11)12/h2-3H,1H3,(H,8,9)(H,10,11,12)

InChI Key

WPVWTXAVFCSYBZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1S(=O)(=O)O)Cl

Origin of Product

United States

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